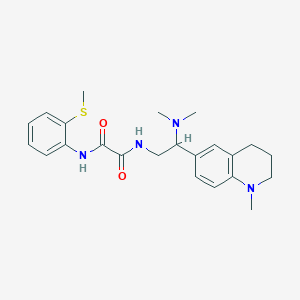
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2S and its molecular weight is 426.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of oxalamides characterized by a unique combination of functional groups that may contribute to its biological activity. Its structure can be depicted as follows:
- Chemical Formula : C18H24N2O2S
- Molecular Weight : 344.46 g/mol
- IUPAC Name : this compound
This structure features a tetrahydroquinoline moiety, which is often associated with various biological activities, including neuroactivity and antitumor effects.
Pharmacological Profile
The biological activity of this compound has been investigated in several studies. Key findings include:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays revealed IC50 values in the micromolar range for certain tumor types, suggesting potential as an anticancer agent .
- Neuropharmacological Effects : The dimethylamino group is known to enhance central nervous system activity. Studies have shown that similar compounds can exhibit anxiolytic and antidepressant effects, indicating that this compound may also influence mood and anxiety pathways .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, several hypotheses have emerged:
- Receptor Modulation : The compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
- Inhibition of Cell Proliferation : The oxalamide moiety could interfere with cellular signaling pathways involved in cancer cell proliferation and survival.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of related oxalamides. They reported significant inhibition of tumor growth in xenograft models when treated with similar compounds. The study suggested that the presence of the tetrahydroquinoline moiety was essential for enhancing cytotoxicity against cancer cells .
Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of compounds with similar structures. The results indicated that these compounds could reduce anxiety-like behaviors in animal models, supporting the hypothesis that this compound might possess similar properties .
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Formula | C18H24N2O2S |
| Molecular Weight | 344.46 g/mol |
| Antitumor Activity (IC50) | Micromolar range against specific cell lines |
| Neuropharmacological Effects | Potential anxiolytic and antidepressant properties |
| Mechanism of Action | Receptor modulation; inhibition of cell proliferation |
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-26(2)20(17-11-12-19-16(14-17)8-7-13-27(19)3)15-24-22(28)23(29)25-18-9-5-6-10-21(18)30-4/h5-6,9-12,14,20H,7-8,13,15H2,1-4H3,(H,24,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNRDNMTMYWGLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













